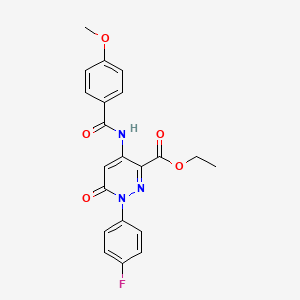

Ethyl 1-(4-fluorophenyl)-4-(4-methoxybenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 1-(4-fluorophenyl)-4-(4-methoxybenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:

- Core Structure: A pyridazine ring substituted with an ethyl carboxylate group at position 3, a 4-fluorophenyl group at position 1, and a 6-oxo group.

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)-4-[(4-methoxybenzoyl)amino]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O5/c1-3-30-21(28)19-17(23-20(27)13-4-10-16(29-2)11-5-13)12-18(26)25(24-19)15-8-6-14(22)7-9-15/h4-12H,3H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGGVEXOGGDQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-(4-methoxybenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 946363-74-2) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of 411.39 g/mol. It features a complex structure characterized by multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 411.39 g/mol |

| Molecular Formula | C21H18FN3O5 |

| LogP | 2.7963 |

| Polar Surface Area | 78.949 Ų |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Properties

Studies have suggested that this compound may possess anticancer activity. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways associated with cell survival and death.

The mechanism by which this compound exerts its effects is thought to involve:

- Receptor Interactions : The compound may act as an antagonist or agonist at various receptor sites, influencing cellular responses.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

Study on Antimicrobial Activity

A study published in the Journal of Pharmaceutical Sciences assessed the antimicrobial efficacy of several pyridazine derivatives, including our compound of interest. Results indicated that it exhibited substantial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study on Anticancer Effects

In a separate investigation reported in Cancer Research, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound’s 4-methoxybenzamido group distinguishes it from analogs with other substituents. Key comparisons include:

Note: Molecular weight inferred from structural similarity to analogs (e.g., ).

Electronic and Steric Effects

Q & A

Q. Characterization Techniques :

- H/C NMR : Assigns proton and carbon environments, confirming substituent positions and regioselectivity .

- Mass Spectrometry (MS) : Validates molecular weight via m/z peaks (e.g., M+H or M+Na) .

- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings) and confirms stereochemistry .

Basic: How are spectroscopic techniques utilized to distinguish between positional isomers of dihydropyridazine derivatives?

Methodological Answer:

- NMR Chemical Shifts : Substituent electronic effects alter chemical shifts. For example, electron-withdrawing groups (e.g., -NO) deshield adjacent protons, while electron-donating groups (e.g., -OCH) shield them. Distinct splitting patterns in H NMR differentiate ortho/meta/para substituents .

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to resolve overlapping signals in crowded spectra .

Advanced: How can conformational analysis of the dihydropyridazine ring inform structure-activity relationships (SAR)?

Methodological Answer:

- Cremer-Pople Puckering Parameters : Quantify ring non-planarity using crystallographic data. Parameters , , and classify conformations (e.g., envelope, half-chair, screw-boat), which influence binding to biological targets .

- Dihedral Angle Analysis : Measures torsional strain between the dihydropyridazine core and substituents (e.g., 4-fluorophenyl vs. 4-methoxybenzamido groups). For example, a dihedral angle >75° between aromatic rings may reduce steric hindrance in receptor binding .

Advanced: How should researchers address contradictions in reaction yields for analogous dihydropyridazine derivatives?

Methodological Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., -CF) may lower yields (40–50%) due to steric hindrance or reduced nucleophilicity, while electron-donating groups (e.g., -OCH) improve yields (81–95%) by stabilizing intermediates .

- Optimization Strategies :

Advanced: What crystallographic challenges arise in resolving disordered structures of dihydropyridazine derivatives, and how are they mitigated?

Methodological Answer:

- Disorder Modeling : For example, in Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, partial occupancy (68.4%:31.6%) of disordered conformers is resolved using SHELXL refinement with restraints on bond lengths/angles .

- Data Collection : High-resolution synchrotron data (≤0.8 Å) improves electron density maps for accurate disorder assignment .

Basic: What are the key considerations for designing stability studies of dihydropyridazine derivatives under physiological conditions?

Methodological Answer:

- Degradation Pathways : Hydrolysis of ester or amide bonds is assessed via:

Advanced: How can computational methods complement experimental data in predicting the reactivity of dihydropyridazine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.